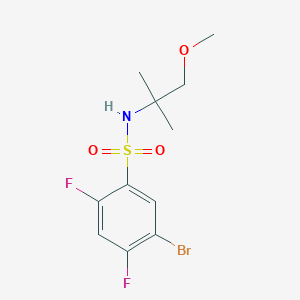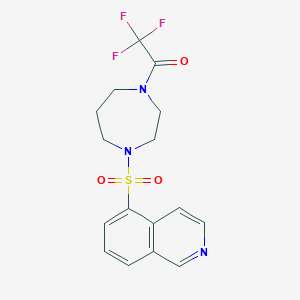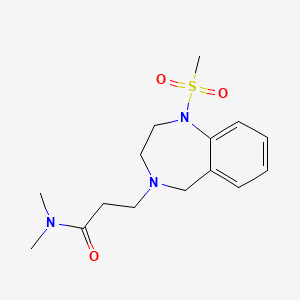![molecular formula C13H20N4O4 B7055237 Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate](/img/structure/B7055237.png)
Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring substituted with a carbamoyl group and a pyrazole moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of morpholine with an appropriate ester derivative, followed by the introduction of the pyrazole moiety through a carbamoylation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-methylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate
- Methyl 4-[(2-ethylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate
- Methyl 4-[(2-phenylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate
Uniqueness
Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-9(2)17-11(4-5-14-17)15-13(19)16-6-7-21-10(8-16)12(18)20-3/h4-5,9-10H,6-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBUALWPNXUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)N2CCOC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(5-Chloropyrimidin-2-yl)-1-methylpiperazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7055155.png)

![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B7055171.png)
![1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B7055178.png)
![1-[(1-Methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7055180.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7055207.png)
![4-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7055208.png)
![1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7055209.png)
![1-[1-[3-(1-Methylimidazol-2-yl)pyrrolidine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055217.png)

![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
![7-N-[1-(4-hydroxyphenyl)propan-2-yl]-7-N-methylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055249.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055262.png)

